2-(4-(Oxetan-3-yl)phenyl)acetic acid

Monoamine Oxidase B Inhibition Neurodegeneration Parkinson's Disease

2-(4-(Oxetan-3-yl)phenyl)acetic acid (CAS 1547059-04-0) is a high-purity oxetane-functionalized phenylacetic acid scaffold that strategically enhances aqueous solubility by 4× to >4000×, reduces LogD by ~1 unit, and improves metabolic stability compared to unsubstituted phenylacetic acid or gem-dimethyl/carbonyl analogs. Its para-substituted oxetane-phenyl core provides a predictable vector for property optimization in lead development, enabling rational SAR exploration for reversible MAO-B inhibitors (baseline IC50 1.90 μM) and ACAT inhibitors (IC50 2.73 μM). Choose this compound for precise physicochemical tuning without extensive synthetic redesign.

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 1547059-04-0
Cat. No. B2660235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Oxetan-3-yl)phenyl)acetic acid
CAS1547059-04-0
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C11H12O3/c12-11(13)5-8-1-3-9(4-2-8)10-6-14-7-10/h1-4,10H,5-7H2,(H,12,13)
InChIKeyNBKRAOKECROHJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(Oxetan-3-yl)phenyl)acetic acid (CAS 1547059-04-0) | Oxetane-Functionalized Phenylacetic Acid Building Block for Drug Discovery


2-(4-(Oxetan-3-yl)phenyl)acetic acid (CAS 1547059-04-0) is an oxetane-functionalized phenylacetic acid derivative with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It serves as a versatile synthetic intermediate and building block in medicinal chemistry, where the oxetane motif is strategically employed to fine-tune key physicochemical properties—including aqueous solubility, lipophilicity (LogD), metabolic stability, and conformational preference—without significantly increasing molecular size [1]. The compound combines the structural features of a phenylacetic acid core with a 3-substituted oxetane ring, positioning it as a valuable scaffold for property optimization in drug discovery campaigns [2].

Why Generic Phenylacetic Acid or Unsubstituted Oxetane Analogs Cannot Substitute for 2-(4-(Oxetan-3-yl)phenyl)acetic acid


Generic substitution with unsubstituted phenylacetic acid or simpler oxetane analogs fails to recapitulate the precise property-tuning advantages conferred by the 4-(oxetan-3-yl)phenyl substitution pattern of 2-(4-(oxetan-3-yl)phenyl)acetic acid. The oxetane ring is not a passive structural element; its placement and connectivity determine its impact on key developability parameters. Replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to >4000 while reducing metabolic degradation, whereas substitution for a carbonyl group yields distinct lipophilicity and conformational profiles [1]. Furthermore, the para-substitution pattern on the phenyl ring in this compound provides a specific vector for further derivatization that influences both steric and electronic properties in ways that ortho- or meta-substituted analogs cannot replicate [2]. Consequently, using a non-oxetane or differently substituted oxetane analog as a surrogate introduces unpredictable changes in LogD, solubility, metabolic clearance, and target engagement—undermining SAR continuity and lead optimization efforts.

Quantitative Differentiation of 2-(4-(Oxetan-3-yl)phenyl)acetic acid: Head-to-Head and Class-Level Comparative Data


MAO-B Inhibition: Sub-Micromolar Activity vs. Inactive Phenylacetic Acid Baseline

2-(4-(Oxetan-3-yl)phenyl)acetic acid exhibits measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1.90 μM (1900 nM) [1]. In contrast, the unsubstituted phenylacetic acid core—which lacks the oxetane moiety—shows no appreciable MAO-B inhibition at comparable concentrations, establishing that the oxetane substitution confers the observed activity. This is consistent with the broader class-level observation that oxetane incorporation can modulate target engagement through altered lipophilicity and conformational effects [2].

Monoamine Oxidase B Inhibition Neurodegeneration Parkinson's Disease

ACAT Inhibition: Moderate Cellular Activity vs. Unsubstituted Phenylacetic Acid

In a J774 macrophage cell culture assay, 2-(4-(oxetan-3-yl)phenyl)acetic acid inhibited acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 2.73 μM (2730 nM) [1]. By comparison, unsubstituted phenylacetic acid shows no reported ACAT inhibitory activity in the same assay system, indicating that the oxetane moiety is essential for the observed cellular activity. Class-level analyses further demonstrate that oxetane-containing compounds frequently exhibit altered cellular permeability and target engagement profiles relative to their non-oxetane counterparts [2].

ACAT Inhibition Cholesterol Metabolism Atherosclerosis

Aqueous Solubility Enhancement: Oxetane vs. Gem-Dimethyl Substitution

Replacement of a gem-dimethyl group with an oxetane ring—a structural analogy directly applicable to 2-(4-(oxetan-3-yl)phenyl)acetic acid—increases aqueous solubility by a factor of 4 to >4000, as demonstrated across multiple structural contexts in a foundational medicinal chemistry study [1]. In contrast, the gem-dimethyl analog maintains substantially lower solubility, often limiting formulation options and in vivo exposure. The magnitude of this solubility enhancement depends on the specific molecular environment, but the directional trend is robust and consistently observed [2].

Aqueous Solubility Formulation Drug Developability

Metabolic Stability Improvement: Reduced Clearance vs. Gem-Dimethyl and tert-Butyl Analogs

Oxetane substitution, relative to gem-dimethyl or tert-butyl groups, reduces the rate of metabolic degradation in most cases. Specifically, replacing a gem-dimethyl group with an oxetane decreases intrinsic clearance, while trifluoromethyl oxetane analogs show improved metabolic stability and reduced lipophilicity compared to tert-butyl isosteres [1][2]. For 2-(4-(oxetan-3-yl)phenyl)acetic acid, the presence of the oxetane ring is therefore predicted to confer enhanced metabolic stability relative to phenylacetic acid derivatives bearing gem-dimethyl or tert-butyl substituents at the analogous position.

Metabolic Stability Microsomal Clearance Pharmacokinetics

Lipophilicity Modulation: Reduced LogD vs. Carbonyl and tert-Butyl Analogs

Oxetane incorporation consistently reduces lipophilicity (LogD) relative to carbonyl and tert-butyl analogs. Replacing a thioester carbonyl with an oxetane sulfide lowers LogD by approximately 1 Log unit [1]. Similarly, trifluoromethyl oxetane-containing GSMs exhibit reduced lipophilicity and improved LipE compared to tert-butyl analogs [2]. For 2-(4-(oxetan-3-yl)phenyl)acetic acid, the oxetane ring is expected to lower LogD relative to comparable phenylacetic acid derivatives bearing carbonyl or tert-butyl groups, thereby improving ligand efficiency metrics and reducing non-specific binding.

Lipophilicity LogD Lipophilic Efficiency

Conformational Control: Synclinal Preference vs. Antiplanar Arrangements in Aliphatic Chains

Incorporation of an oxetane into an aliphatic chain causes conformational changes favoring synclinal rather than antiplanar arrangements [1]. This contrasts with the conformational behavior of non-oxetane analogs (e.g., gem-dimethyl or carbonyl-containing chains), which exhibit different preferred geometries. For 2-(4-(oxetan-3-yl)phenyl)acetic acid, the oxetane ring imposes a distinct conformational preference on the molecule, potentially influencing target binding modes, selectivity profiles, and overall three-dimensional shape—a property increasingly valued in drug discovery to access novel chemical space [2].

Conformational Analysis Molecular Rigidity Binding Selectivity

Optimal Application Scenarios for 2-(4-(Oxetan-3-yl)phenyl)acetic acid in Drug Discovery and Chemical Biology


Lead Optimization for MAO-B Inhibitors in Neurodegenerative Disease Programs

Use 2-(4-(oxetan-3-yl)phenyl)acetic acid as a starting scaffold for developing reversible MAO-B inhibitors. The compound demonstrates a baseline IC50 of 1.90 μM against human MAO-B [1], whereas unsubstituted phenylacetic acid shows no activity. This activity, combined with the oxetane ring's capacity to modulate solubility and metabolic stability [2], makes it a rational choice for generating initial SAR and improving developability parameters in Parkinson's disease or Alzheimer's disease drug discovery campaigns.

Property-Guided Scaffold Optimization When Solubility or LogD is Limiting

Deploy 2-(4-(oxetan-3-yl)phenyl)acetic acid when a phenylacetic acid-based lead compound suffers from poor aqueous solubility or excessive lipophilicity (high LogD). Substitution of gem-dimethyl or carbonyl groups with an oxetane increases solubility by 4× to >4000× and reduces LogD by approximately 1 Log unit [1][2]. The para-substituted oxetane-phenyl scaffold provides a predictable vector for introducing these property improvements without extensive synthetic redesign.

Exploration of Conformationally Constrained Chemical Space

Incorporate 2-(4-(oxetan-3-yl)phenyl)acetic acid into compound libraries to explore the effects of conformational restriction on target binding. The oxetane ring enforces a synclinal conformational preference in attached chains [1], distinguishing it from more flexible gem-dimethyl or carbonyl analogs. This can yield novel binding modes, improved selectivity profiles, and access to patentable structural space not covered by conventional phenylacetic acid derivatives.

ACAT-Targeted Cardiovascular or Metabolic Disease Research

Use 2-(4-(oxetan-3-yl)phenyl)acetic acid as a tool compound or lead starting point for ACAT inhibition studies. The compound inhibits ACAT with an IC50 of 2.73 μM in J774 macrophages [1], whereas unsubstituted phenylacetic acid is inactive. This baseline activity, coupled with the property-tuning capabilities of the oxetane motif [2], positions it as a viable entry point for atherosclerosis or cholesterol metabolism programs requiring a developable phenylacetic acid scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Oxetan-3-yl)phenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.